molecular formula C17H16N4O3 B2457123 N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097911-77-6

N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2457123
CAS No.: 2097911-77-6
M. Wt: 324.34
InChI Key: OPOYRKMISRPFAK-UHFFFAOYSA-N
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Description

N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a benzofuran ring, an azetidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes . The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridazine ring via a condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted azetidine derivatives .

Scientific Research Applications

N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:

Biological Activity

N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, a compound with the CAS Number 2097911-77-6, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3} with a molecular weight of 324.33 g/mol. The compound features a benzofuran moiety, which is often associated with various biological activities due to its structural versatility.

PropertyValue
CAS Number2097911-77-6
Molecular FormulaC₁₇H₁₆N₄O₃
Molecular Weight324.33 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. For instance, compounds containing the benzofuran structure have shown significant activity against various Gram-positive and Gram-negative bacteria. A notable study demonstrated that similar derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 20–40 µM against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's antifungal properties have also been explored. A series of related compounds were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity . The SAR analysis indicated that modifications on the benzofuran ring could enhance antifungal potency.

Anticancer Activity

Benzofuran derivatives are being investigated for their anticancer properties. For example, compounds similar to this compound have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further research is needed to elucidate the exact mechanisms involved.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, inhibition of fibroblast growth factor receptors (FGFRs) has been suggested as a potential pathway for therapeutic applications in cancer treatment .

Study 1: Antimicrobial Screening

A recent study screened a library of compounds for their antimicrobial activity using Caenorhabditis elegans as a model organism. The results indicated that several derivatives, including those similar to this compound, exhibited significant anthelmintic activity, suggesting potential applications in treating parasitic infections .

Study 2: Structure Activity Relationship Analysis

In another investigation focusing on SAR, researchers synthesized various derivatives of benzofuran and assessed their biological activities. The study revealed that modifications at specific positions on the benzofuran ring significantly influenced both antimicrobial and anticancer activities, providing insights into optimizing the pharmacological profile of these compounds .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-13-5-2-4-11-8-14(24-16(11)13)17(22)21-9-12(10-21)19-15-6-3-7-18-20-15/h2-8,12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOYRKMISRPFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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